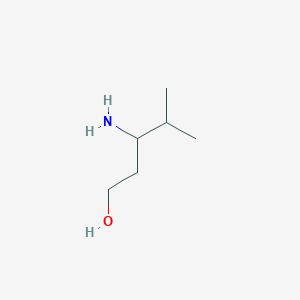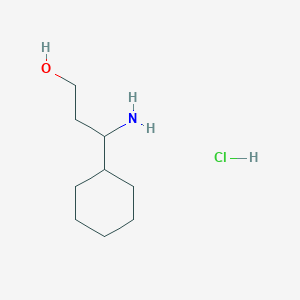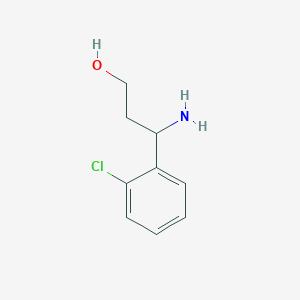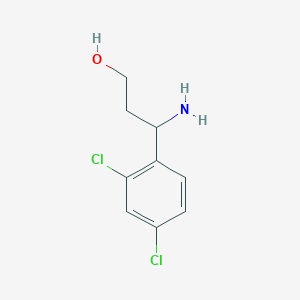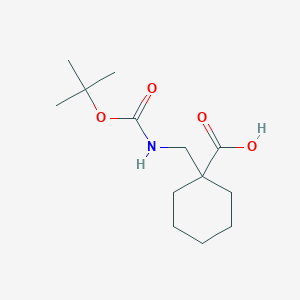
1-Bocaminomethyl-cyclohexanecarboxylic acid
Description
1-Bocaminomethyl-cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is a protected form of an amino acid, commonly used in peptide synthesis to prevent unwanted side reactions.
Synthesis Analysis
The synthesis of related cyclohexane carboxylic acid derivatives has been explored in the literature. For instance, the synthesis of monoamidic derivatives of cyclohexanedicarboxylic acids has been reported, where the introduction of hydroxamic groups led to compounds with significant angiotensin-converting enzyme (ACE) inhibitory activity . Although not directly related to 1-Bocaminomethyl-cyclohexanecarboxylic acid, these studies provide insight into the synthetic routes that could be adapted for its synthesis, such as the alkylation of amidic nitrogen, which was found to increase potency in the cyclohexane series .
Molecular Structure Analysis
The molecular structure of cyclohexane carboxylic acid derivatives plays a crucial role in their biological activity. For example, the stereochemistry of the active enantiomers of hydroxamic derivatives of cyclohexanedicarboxylic acid was found to be crucial for ACE inhibitor activity . Similarly, the stereochemistry of 1-Bocaminomethyl-cyclohexanecarboxylic acid would be expected to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of cyclohexane carboxylic acid derivatives can be inferred from related compounds. The introduction of functional groups such as hydroxamic acids has been shown to enhance biological activity . The Boc group in 1-Bocaminomethyl-cyclohexanecarboxylic acid is typically used as a protecting group for amines, which can be removed under acidic conditions to reveal the free amine for further reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. For example, the presence of multiple carboxylic acid groups in cyclohexane-1,3cis,5cis-tricarboxylic acid leads to the formation of various supramolecular structures through hydrogen bonding . The Boc group in 1-Bocaminomethyl-cyclohexanecarboxylic acid would contribute to its physical properties, such as solubility and boiling point, which are important for its handling and use in chemical synthesis.
Scientific Research Applications
Carboxylic acids are versatile organic compounds that have a wide range of applications in various scientific fields . Here are some general applications of carboxylic acids:
-
Organic Synthesis
-
Nanotechnology
-
Polymers
-
Electrochemical Synthesis
-
Wastewater Treatment
-
Surface Modification of Nanomaterials
- Carboxylic acids, such as tartaric acid, maleic acid, and malic acid, have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) .
- This application is particularly relevant in nanotechnology, where surface modifiers promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Production of Perfumes and Flavors
-
Agriculture
-
Pharmaceuticals
-
Dual Protection of Amines and Amides
-
Surface Modification of Nanomaterials
- Carboxylic acids, such as tartaric acid, maleic acid, and malic acid, have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) .
- This application is particularly relevant in nanotechnology, where surface modifiers promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Production of Perfumes and Flavors
-
Agriculture
-
Pharmaceuticals
-
Dual Protection of Amines and Amides
properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-13(10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHYZKSGLWHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589239 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bocaminomethyl-cyclohexanecarboxylic acid | |
CAS RN |
204514-23-8 | |
| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)
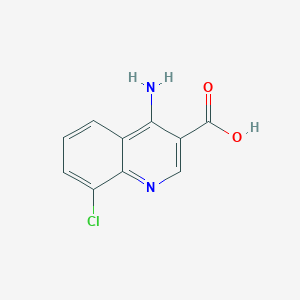




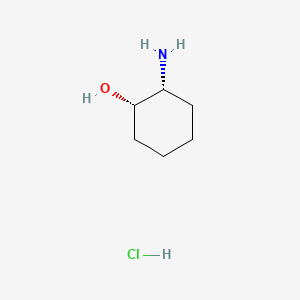
![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)
